molecular formula C9H16N4 B13313197 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13313197
M. Wt: 180.25 g/mol
InChI Key: MFKMJOBNRWGHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-ethyl-5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine exhibits unique properties such as higher stability and specific inhibitory activity against CDK2. These features make it a promising candidate for further research and development in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H16N4/c1-3-8-6(2)4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4,10H2,1-2H3

InChI Key

MFKMJOBNRWGHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C=NN12)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.